molecular formula C12H7I2N B1661987 3,6-Diiodo-9H-carbazole CAS No. 57103-02-3

3,6-Diiodo-9H-carbazole

Cat. No.: B1661987
CAS No.: 57103-02-3
M. Wt: 419 g/mol
InChI Key: PECAOKZHORDWAI-UHFFFAOYSA-N
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Description

3,6-Diiodo-9H-carbazole is a member of carbazoles . It has a molecular formula of C12H7I2N and a molecular weight of 419.00 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The tricyclic aromatic ring system of this compound is essentially planar . The two iodine atoms are marginally out of plane, with the carbon-iodine bonds angled at 3.9 and 1.1 degrees with respect to the planes of their respective benzene rings .


Chemical Reactions Analysis

Carbazole derivatives, including this compound, have been studied for their useful chemical and electronic characteristics . They are known for their good charge carrier injection and transfer characteristics, electroluminescence, and thermally activated delayed fluorescence .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 419.00 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 0 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 418.86679 g/mol . The topological polar surface area is 15.8 Ų .

Scientific Research Applications

Polymer Chemistry Applications

  • Polymer Synthesis : Iraqi and Wataru (2004) explored the synthesis of poly(9-alkyl-9H-carbazole-3,6-diyl)s, using palladium-catalyzed cross-coupling reactions. They examined the effects of different alkyl group substituents and halogen elements on the polymerization process. These polymers were analyzed for their physical properties through spectroscopic, thermal gravimetric, and electrochemical studies (Iraqi & Wataru, 2004).

Structural Chemistry Applications

  • Structural and Spectroscopic Studies : Radula-Janik et al. (2016) conducted the first study on the crystal and molecular structure of 3,6-diiodo-9-ethyl-9H-carbazole. They employed experimental X-ray and C chemical shift studies alongside advanced theoretical calculations. This research helped in understanding the changes in ring aromatic character and provided insights into the structure and NMR parameters of the compound (Radula-Janik et al., 2016).

Material Science Applications

  • Electrochemical Polymers : Oguztürk et al. (2015) synthesized new conjugated polymers based on carbazole and furan units. They investigated the optical and electrochemical properties of these polymers, which showed potential for various applications in material science due to their electrochromic behavior and band gap values (Oguztürk et al., 2015).

  • Polymer Solar Cells : Lee et al. (2014) synthesized a series of polymers containing various ratios of 3,6-carbazole for use in polymer solar cells. They found that incorporating an appropriate amount of 3,6-carbazole units improved intermolecular charge transport and affected nongeminated recombination in bulk heterojunction-polymer solar cells (Lee et al., 2014).

Organic Chemistry Applications

  • Organic Synthesis : Weseliński et al. (2014) developed a catalytic, high-yielding procedure for synthesizing 9H-carbazole-3,6-dicarbonitrile, which can be further hydrolyzed to yield 9H-carbazole-3,6-dicarboxylic acid. These compounds are versatile organic building blocks with potential applications in medicinal and supramolecular chemistry (Weseliński et al., 2014).
  • Electrophosphorescence in OLEDs : Deng et al. (2013) designed and synthesized small molecular compounds based on carbazole for use as host materials in blue phosphorescent organic light-emitting diodes (PhOLEDs). These materials showcased excellent performance, highlighting the utility of carbazole derivatives in electrophosphorescent applications (Deng et al., 2013).

  • Synthesis of Antibacterial and Antioxidative Derivatives : Dabrovolskas et al. (2020) synthesized several carbazole derivatives and evaluated their antibacterial and antioxidative activities. Their findings revealed the potential of these derivatives for pharmacological applications (Dabrovolskas et al., 2020).

  • Characterization of Oxidation Products : Waldau et al. (2009) characterized new oxidation products of 9H-carbazole by using biphenyl-utilizing bacteria. This study provided insights into the metabolic pathways and potential applications of carbazole derivatives in biotransformation processes (Waldau et al., 2009).

Future Directions

Carbazole-based materials, including 3,6-Diiodo-9H-carbazole, have been studied extensively for their potential applications in the field of lighting and display technologies . They are particularly promising in the development of OLEDs . There is a strong demand to improve the performance and lifetime of these devices for lighting technologies .

Biochemical Analysis

Biochemical Properties

It is known that carbazole derivatives, including 3,6-Diiodo-9H-carbazole, are used to design and synthesize other carbazole derivatives . The presence of iodine atoms in the this compound molecule could potentially influence its interactions with enzymes, proteins, and other biomolecules .

Cellular Effects

Carbazole derivatives are known for their unique optical and electronic properties, high electron-donating ability, and photoconductivity . These properties could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the presence of heavy atoms (Cl and Br) in carbazole derivatives decreases the relative quantum yield of fluorescence and increases phosphorescence . This suggests that this compound could potentially interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that carbazole derivatives have been used in electrophotographic materials , suggesting that this compound could potentially have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Carbazole derivatives are known to be precursors of materials used in electronics and photonics , suggesting that this compound could potentially interact with enzymes or cofactors and affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that carbazole derivatives are used in the production of light-emitting diodes (OLEDs) and sensors , suggesting that this compound could potentially interact with transporters or binding proteins and affect its localization or accumulation.

Subcellular Localization

It is known that carbazole derivatives are used in the production of light-emitting diodes (OLEDs) and sensors , suggesting that this compound could potentially be directed to specific compartments or organelles due to targeting signals or post-translational modifications.

Properties

IUPAC Name

3,6-diiodo-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7I2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECAOKZHORDWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C3=C(N2)C=CC(=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389437
Record name 3,6-Diiodo-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57103-02-3
Record name 3,6-Diiodo-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Diiodo-9H-carbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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